molecular formula C13H20ClNO B13515695 [1-(Phenylamino)cyclohexyl]methanol hydrochloride

[1-(Phenylamino)cyclohexyl]methanol hydrochloride

Cat. No.: B13515695
M. Wt: 241.76 g/mol
InChI Key: LLAUDKZDZLQYPX-UHFFFAOYSA-N
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Description

[1-(Phenylamino)cyclohexyl]methanol hydrochloride: is an organic compound with a complex structure that includes a phenylamino group attached to a cyclohexyl ring, which is further bonded to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylamino)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Phenylamino)cyclohexyl]methanol hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Phenylamino)cyclohexyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein binding.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(Phenylamino)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the cyclohexyl ring provides steric bulk that influences binding affinity. The methanol group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    [1-(Phenylamino)cyclohexyl]methanol: The non-hydrochloride form of the compound, which lacks the ionic character imparted by the hydrochloride group.

    Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, lacking the phenyl and methanol groups.

    Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexyl ring, lacking the amino and methanol groups.

Uniqueness: [1-(Phenylamino)cyclohexyl]methanol hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylamino and methanol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(1-anilinocyclohexyl)methanol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-11-13(9-5-2-6-10-13)14-12-7-3-1-4-8-12;/h1,3-4,7-8,14-15H,2,5-6,9-11H2;1H

InChI Key

LLAUDKZDZLQYPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)NC2=CC=CC=C2.Cl

Origin of Product

United States

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